

A Comparative Analysis of Kinase Selectivity: BMS-935177 vs. Acalabrutinib

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Compound of Interest				
Compound Name:	BMS-935177			
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In the landscape of targeted therapies, particularly those aimed at B-cell malignancies, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides a detailed comparison of two notable Bruton's tyrosine kinase (BTK) inhibitors: **BMS-935177**, a reversible inhibitor, and acalabrutinib, a second-generation covalent irreversible inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective selectivity profiles supported by available experimental data.

Introduction to the Inhibitors

BMS-935177 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK) with a reported IC50 value of 2.8 nM.[1] Its mechanism of action involves non-covalent binding to the kinase, allowing for a reversible inhibition of its activity.

Acalabrutinib (Calquence®) is a second-generation BTK inhibitor that forms a covalent bond with the cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[2] This targeted covalent approach was designed to enhance selectivity and minimize off-target effects compared to the first-generation inhibitor, ibrutinib.[2][3]

Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is paramount to reduce the potential for off-target toxicities. Comprehensive profiling across the human kinome provides a clear picture of an inhibitor's specificity. While a direct head-to-head comprehensive kinome scan comparing **BMS-935177**



and acalabrutinib is not publicly available, data from separate studies allow for a comparative assessment.

Kinase Target	BMS-935177 IC50 (nM)	Acalabrutinib % Inhibition @ 1µM	Notes
втк	2.8[1]	>90%	Primary target for both inhibitors.
TEC Family Kinases (TEC, BMX, ITK, TXK)	5- to 67-fold selective over BTK[1]	BMX, TEC inhibited <100nM	Acalabrutinib shows inhibition of some TEC family members, but less potently than ibrutinib.[2]
SRC Family Kinases	>50-fold selective over BTK (>1100-fold for SRC)[1]	Minimal Inhibition	Acalabrutinib demonstrates high selectivity over Src- family kinases.[4]
EGFR	Not reported as a significant off-target	Minimal Inhibition	Acalabrutinib has significantly less off-target activity against EGFR compared to ibrutinib.[4]
TRKA, HER4, TRKB, RET	<150 nM[1]	Not reported as significant off-targets	These represent known off-targets for BMS-935177 with potencies under 150 nM.[1]

Note on Acalabrutinib Data: The KINOMEscan data for acalabrutinib is often presented as a percentage of kinases inhibited above a certain threshold (e.g., >65%) at a given concentration (e.g., 1 μ M). In one study, acalabrutinib inhibited only 1.5% of the 395 kinases tested by more than 65% at a 1 μ M concentration, highlighting its high selectivity.[4]

Experimental Methodologies



The determination of kinase inhibitor selectivity involves various sophisticated experimental protocols. The most common methods employed for generating the data presented above are biochemical kinase assays and competitive binding assays.

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

General Protocol:

- Reagents: Purified recombinant kinase, kinase-specific substrate (often a peptide), ATP (adenosine triphosphate), test inhibitor (e.g., BMS-935177), and assay buffer.
- Assay Setup: The kinase, substrate, and varying concentrations of the inhibitor are preincubated in a multi-well plate.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 30°C).
- Reaction Termination: The reaction is stopped by the addition of a stop solution, often containing EDTA to chelate Mg2+, which is essential for kinase activity.
- Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, including:
 - Radiometric assays: Using radiolabeled ATP ([y-32P]ATP or [y-33P]ATP) and measuring the incorporation of the radiolabel into the substrate.
 - Fluorescence-based assays: Employing modified substrates that become fluorescent upon phosphorylation or using antibodies that specifically recognize the phosphorylated substrate.
 - Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.



• Data Analysis: The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.

KINOMEscan® Competition Binding Assay

Objective: To quantitatively measure the binding affinity (Kd) or percentage of inhibition of a test compound against a large panel of kinases.

Principle: This assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase.

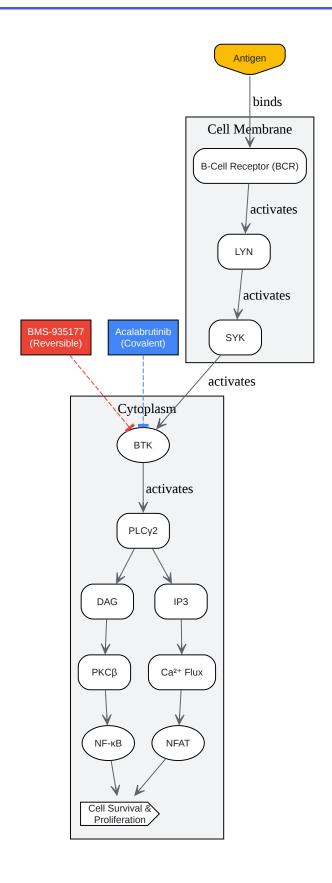
General Protocol:

- Components: The assay involves three main components: DNA-tagged kinases, an immobilized ligand on a solid support (e.g., beads), and the test compound (e.g., acalabrutinib).
- Competition: The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
- Separation: The solid support with the bound kinase is separated from the unbound components.
- Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR).
- Data Analysis: The results are typically expressed as the percentage of the control (DMSO) signal. A lower percentage indicates a higher degree of binding of the test compound to the kinase. For dose-response experiments, binding constants (Kd) can be calculated.

Signaling Pathways and Inhibition

Both **BMS-935177** and acalabrutinib target BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation, survival, and differentiation of B-cells.





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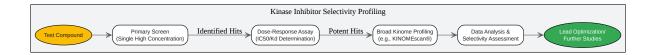
Caption: Simplified B-cell receptor (BCR) signaling pathway and points of inhibition.



Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of LYN and SYK kinases. These, in turn, activate BTK. Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCy2), which then cleaves PIP2 into diacylglycerol (DAG) and inositol trisphosphate (IP3). These second messengers ultimately lead to the activation of transcription factors like NF-kB and NFAT, promoting B-cell survival and proliferation. Both **BMS-935177** and acalabrutinib exert their therapeutic effect by inhibiting BTK, thereby blocking these downstream signaling events.

Experimental Workflow for Kinase Inhibitor Profiling

The process of characterizing the selectivity of a kinase inhibitor typically follows a structured workflow.



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